Amoorastatin, 12-hydroxy

描述

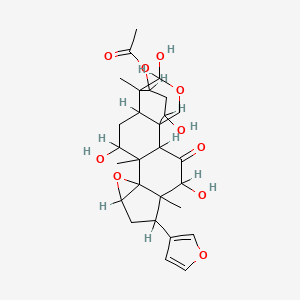

Amoorastatin, 12-hydroxy is a cytotoxic limonoid isolated from the stem bark of Melia azedarach var. Japonica. It belongs to the tetranortriterpenoid class and exhibits potent anticancer activity against multiple human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), XF-498 (central nervous system cancer), and HCT-15 (colon adenocarcinoma) . Its structure includes a 14,15β-epoxide group and a hydroxyl group at the 12th carbon position, both of which are critical for its biological activity. The compound’s exceptional cytotoxicity is evidenced by its ED50 values, which are consistently below 0.001 μg/ml, outperforming many reference chemotherapeutic agents .

属性

CAS 编号 |

71590-47-1 |

|---|---|

分子式 |

C28H36O10 |

分子量 |

532.6 g/mol |

IUPAC 名称 |

[6-(furan-3-yl)-4,12,16,19-tetrahydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate |

InChI |

InChI=1S/C28H36O10/c1-12(29)37-18-9-17(31)27-11-36-23(34)24(18,2)15(27)8-16(30)26(4)21(27)20(32)22(33)25(3)14(13-5-6-35-10-13)7-19-28(25,26)38-19/h5-6,10,14-19,21-23,30-31,33-34H,7-9,11H2,1-4H3 |

InChI 键 |

PUNWVWPDKCBXSA-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)O)C)O)C)O)O |

规范 SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)O)C)O)C)O)O |

同义词 |

12-hydroxyamoorastatin |

产品来源 |

United States |

相似化合物的比较

Role of the 14,15β-Epoxide Group

The absence of the 14,15β-epoxide in 12-hydroxy Amoorastatone results in significantly diminished cytotoxicity, confirming this moiety’s critical role in DNA intercalation or oxidative stress induction .

Impact of Acetylation at C-12

Acetylation of the 12-hydroxy group in 12-acetyl Amoorastatin enhances lipophilicity, improving cellular uptake and metabolic stability. This modification correlates with a 10- to 100-fold increase in potency compared to the parent compound .

Comparative Efficacy Against Reference Agents

| Compound/Agent | ED50 Range (μg/ml) | Tumor Cell Lines Tested |

|---|---|---|

| This compound | <0.001 | A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 |

| Reference Antibiotic A | 0.27–5.5 | Same as above |

| Aphanastatin | 0.065 | P388 murine leukemia |

Key Findings :

- Aphanastatin, while active, is less potent due to differences in oxygenation and side-chain functionalization .

Mechanistic Insights

- Epoxide-Driven Activity : The 14,15β-epoxide group likely facilitates covalent binding to cellular nucleophiles (e.g., glutathione or DNA), triggering apoptosis .

- Hydroxyl vs. Acetyl Groups : The 12-hydroxy group may participate in hydrogen bonding with target proteins, while its acetylated form enhances membrane permeability, enabling deeper tissue penetration .

常见问题

Q. What are the best practices for citing conflicting data on 12-hydroxy Amoorastatin’s mechanism of action in review articles?

- Methodological Answer : Clearly distinguish between hypothesis and evidence. Use phrases like “Smith et al. reported X, whereas Jones et al. observed Y under differing conditions.” Cite primary literature (avoid secondary sources) and highlight methodological differences (e.g., assay sensitivity). Adhere to journal-specific citation formats (e.g., ACS, APA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。